6-O-p-Coumaroyl scandoside methyl ester
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Overview
Description
6-O-p-Coumaroyl scandoside methyl ester is a naturally occurring compound that can be isolated from the plant Oldenlandia diffusa . This compound belongs to the class of iridoids and is known for its significant anti-inflammatory properties . Its molecular formula is C26H30O13, and it has a molecular weight of 550.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-p-Coumaroyl scandoside methyl ester typically involves the extraction from the roots, stems, and leaves of Oldenlandia diffusa . The process includes several steps such as extraction, separation, purification, and crystallization to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. The compound is often produced in high purity for research purposes .
Chemical Reactions Analysis
Types of Reactions: 6-O-p-Coumaroyl scandoside methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially enhancing its biological activity.
Reduction: This reaction can modify the compound’s structure, affecting its stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can lead to the formation of new derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive intermediates, while substitution can produce a range of derivatives with varying biological activities .
Scientific Research Applications
6-O-p-Coumaroyl scandoside methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study iridoid biosynthesis and reactivity.
Mechanism of Action
The anti-inflammatory activity of 6-O-p-Coumaroyl scandoside methyl ester is primarily due to its ability to suppress the NF-κB and MAPK signaling pathways . These pathways are crucial in regulating the immune response and inflammation. By inhibiting these pathways, the compound reduces the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Asperuloside: Another iridoid with anti-inflammatory properties.
Asperulosidic Acid: Known for its anti-inflammatory and anti-cancer activities.
Comparison: 6-O-p-Coumaroyl scandoside methyl ester is unique due to its specific structure, which includes a coumaroyl group. This structural feature enhances its biological activity compared to other iridoids like asperuloside and asperulosidic acid . Additionally, its ability to inhibit multiple signaling pathways makes it a versatile compound in therapeutic research .
Properties
Molecular Formula |
C26H30O13 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C26H30O13/c1-35-24(34)15-11-36-25(39-26-23(33)22(32)21(31)17(10-28)38-26)19-13(9-27)8-16(20(15)19)37-18(30)7-4-12-2-5-14(29)6-3-12/h2-8,11,16-17,19-23,25-29,31-33H,9-10H2,1H3/b7-4+/t16-,17-,19-,20+,21-,22+,23-,25+,26+/m1/s1 |
InChI Key |
ABYPZHZWILXERF-BYMAQSFPSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)OC(=O)/C=C/C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2CO)OC(=O)C=CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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